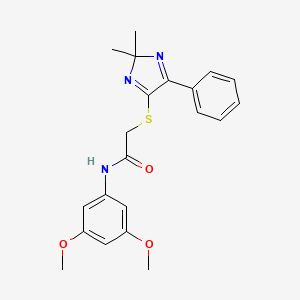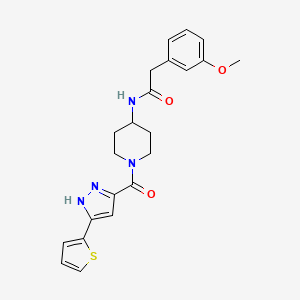
4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide consists of a furan ring attached to an oxadiazole ring, which is further connected to a benzamide group through an acetyl linkage. The molecular weight of this compound is 297.27.Aplicaciones Científicas De Investigación
Anticancer Properties
One significant application of compounds related to 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is in the realm of anticancer research. The synthesis, characterization, and evaluation of 1,3,4-oxadiazole derivatives have been conducted, showing potential anticancer activities against various cancer cell lines. For example, a study synthesized 1,3,4-oxadiazole derivatives and evaluated their anticancer potential, identifying compounds with moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines compared to etoposide, a reference drug (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
Compounds based on the 1,3,4-oxadiazole ring structure, including variations like this compound, have been explored for their antimicrobial and antifungal properties. A study focusing on the synthesis and evaluation of 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activities against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Antiplasmodial Activities
The search for new antimalarial agents has led to the exploration of 1,3,4-oxadiazole derivatives. Research into the N-acylated furazan-3-amines has uncovered compounds with promising activity against Plasmodium falciparum strains, indicating their potential in developing new antimalarial drugs. This research highlights the structural activity relationships and the impact of acyl moieties on the compounds' activity and cytotoxicity (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Applications in Material Science
Beyond their biological activities, 1,3,4-oxadiazole derivatives are also significant in material science. Their incorporation into aromatic polyamides has been studied, resulting in materials with good thermal stability, solubility, and mechanical properties. These polymers, containing 1,3,4-oxadiazole units, show potential for use in creating thin flexible films and have demonstrated blue fluorescence, indicating their utility in optoelectronic applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).
Direcciones Futuras
Future research could focus on the synthesis and characterization of 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide and similar compounds, as well as their potential applications in various fields. Given the biological activities reported for similar compounds, this compound could be of interest in the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Similar compounds with furan and oxadiazole moieties have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have favorable adme properties .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
Similar compounds have been reported to exhibit various biological activities, suggesting that they may be influenced by environmental factors .
Propiedades
IUPAC Name |
4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9(19)10-4-6-11(7-5-10)13(20)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQEUIHUIWSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2679957.png)

![N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide](/img/structure/B2679960.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate](/img/structure/B2679961.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)



![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2679974.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2679975.png)


![3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2679980.png)
